(3R)-3-(4-fluorophenyl)piperidine hydrochloride
CAS No.: 1258940-02-1
Cat. No.: VC15766743
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258940-02-1 |
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Molecular Formula | C11H15ClFN |
Molecular Weight | 215.69 g/mol |
IUPAC Name | (3R)-3-(4-fluorophenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
Standard InChI Key | DGGGTQAVNWSYAD-PPHPATTJSA-N |
Isomeric SMILES | C1C[C@@H](CNC1)C2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)F.Cl |
Introduction
(3R)-3-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound classified as a piperidine derivative. It features a fluorophenyl group attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to its structural features, which may contribute to biological activity, particularly in the development of therapeutic agents.
Synthesis Pathways
The synthesis of (3R)-3-(4-fluorophenyl)piperidine hydrochloride typically involves the following steps:
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Starting Material Preparation: Synthesis begins with commercially available or synthesized 4-fluoroaniline and piperidone derivatives.
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Reductive Amination: The formation of the piperidine ring is achieved via reductive amination, where the amine group reacts with a carbonyl compound in the presence of reducing agents like sodium borohydride.
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Resolution of Chirality: The R-enantiomer is isolated using chiral resolution techniques or asymmetric synthesis methods.
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Hydrochloride Formation: The free base is converted into its hydrochloride salt by treatment with HCl gas or aqueous HCl.
These steps ensure high purity and yield, which are essential for pharmaceutical applications.
Biological Significance and Applications
(3R)-3-(4-Fluorophenyl)piperidine hydrochloride has been explored for its potential in drug discovery due to its structural similarity to compounds active in the central nervous system (CNS). Key areas of interest include:
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CNS Disorders: Piperidine derivatives are often investigated for their role as receptor modulators or inhibitors, targeting conditions such as depression, anxiety, or neurodegenerative diseases.
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Antiviral Activity: Studies on related compounds have shown moderate activity against viruses like HSV-1 and CVB-2 .
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Antimicrobial Properties: Fluorinated piperidines exhibit antibacterial and antifungal activities, making them candidates for anti-infective drug development .
Safety and Toxicological Profile
Handling precautions include wearing protective gloves, goggles, and working in well-ventilated areas to minimize exposure risks.
Research Findings on Related Compounds
Research into structurally similar compounds highlights their diverse bioactivities:
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Fluorophenyl-substituted derivatives have demonstrated moderate antiviral activity against HSV-1 and CVB-2 .
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Piperidine-based molecules are being explored for their role as enzyme inhibitors, particularly targeting metabolic disorders such as type 2 diabetes .
These findings underline the pharmacological potential of fluorinated piperidines in various therapeutic domains.
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